![molecular formula C12H16ClF3N2 B13567109 5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)
5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Trifluoromethylpyridine derivatives: Compounds with trifluoromethyl groups on pyridine rings, such as trifluoromethylpyridine N-oxides, have comparable chemical properties.
Uniqueness
5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride is unique due to the combination of the piperidine and trifluoromethylpyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H16ClF3N2 |
|---|---|
Peso molecular |
280.72 g/mol |
Nombre IUPAC |
5-(piperidin-4-ylmethyl)-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-2-1-10(8-17-11)7-9-3-5-16-6-4-9;/h1-2,8-9,16H,3-7H2;1H |
Clave InChI |
JKEUZTPPQIQKKW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CN=C(C=C2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


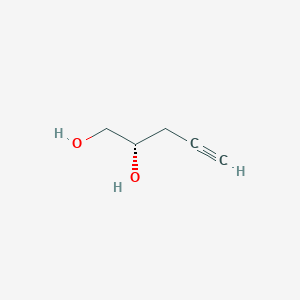
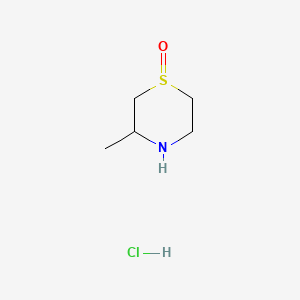
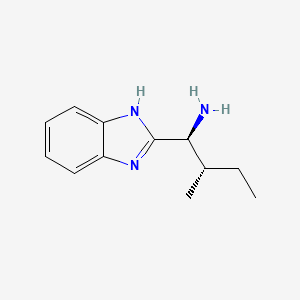
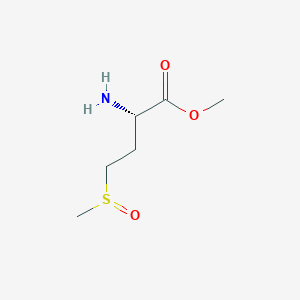

![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
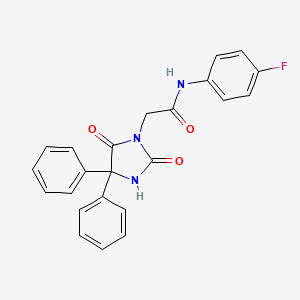

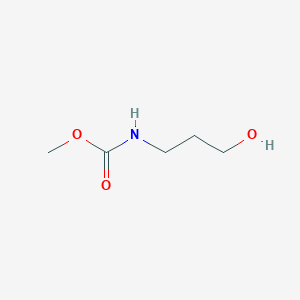
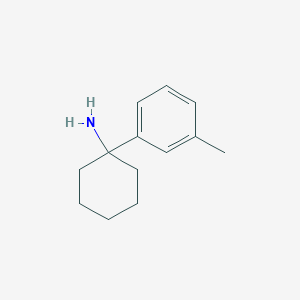
![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)


